molecular formula C19H23NO4 B146635 14-Methoxymetopon CAS No. 131575-03-6

14-Methoxymetopon

カタログ番号: B146635
CAS番号: 131575-03-6
分子量: 329.4 g/mol
InChIキー: DENICFHULARDRG-WEZQJLTASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

14-Methoxymetopon (4,5α-epoxy-3-hydroxy-14β-methoxy-5β,17-dimethylmorphinan-6-one) is a highly potent and selective μ-opioid receptor (MOR) agonist derived from the N-methylmorphinan-6-one series. Developed through structural modifications of oxymorphone, it exhibits exceptional analgesic potency while demonstrating a reduced propensity for adverse effects such as respiratory depression, sedation, and physical dependence compared to traditional opioids like morphine . Its unique pharmacological profile stems from substitutions at positions 5 (methyl group) and 14 (methoxy group), which enhance MOR affinity and selectivity .

Key pharmacological features include:

  • Binding Affinity: Subnanomolar MOR affinity (Ki = 0.15–0.43 nM) with >100-fold selectivity over δ-opioid (DOR) and κ-opioid (KOR) receptors .
  • Analgesic Potency: Up to 20,000× more potent than morphine in rodent models (e.g., hot-plate, tail-flick tests) .
  • Reduced Side Effects: Minimal respiratory depression, bradycardia, and constipation in preclinical studies .

準備方法

14-Methoxymetopon is synthesized through a series of chemical reactions starting from metopon. . The synthetic route typically involves:

    Oxidation: of the starting material to introduce a ketone group.

    Methoxylation: to introduce the methoxy group at the desired position.

    Reduction: to convert the ketone back to an alcohol if necessary.

化学反応の分析

14-メトキシメトポンは、さまざまな化学反応を起こし、次のような反応が含まれます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります 。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学的研究の応用

Pharmacological Research

Analgesic Potency:
14-Methoxymetopon is approximately 500-fold more active than morphine when administered systemically. Its potency increases significantly with spinal or supraspinal administration, showing analgesic activity over a million-fold greater than morphine . This exceptional efficacy makes it a valuable candidate for developing new pain management therapies.

Mechanism of Action:
The compound exerts its analgesic effects primarily through selective binding to the μ-opioid receptor (MOR). Its binding affinity is notably high, with studies indicating a Ki value in the low subnanomolar range (0.43 nM) for MOR . Unlike morphine, this compound demonstrates a distinct selectivity profile and is antagonized by specific agents such as 3-O-methylnaltrexone, making it an interesting subject for further research into opioid receptor interactions .

Structure-Activity Relationship Studies

This compound serves as a model compound for investigating the structure-activity relationships (SAR) of opioids. Researchers utilize it to explore modifications that can enhance potency or reduce side effects. For instance, various analogues have been synthesized to compare their binding affinities and analgesic effects against this compound, providing insights into the design of safer and more effective opioid medications .

Comparative Studies with Other Opioids

Comparison with Morphine:
In comparative studies, this compound has shown a ceiling effect on gastrointestinal transit inhibition, unlike morphine, which completely halts transit. This characteristic suggests that this compound may have a reduced risk of certain side effects associated with traditional opioids .

Analogues and Derivatives:
Research has led to the development of various analogues, such as 14-phenylpropoxymetopon (PPOM), which exhibit even greater potency than this compound in certain assays . These studies highlight the potential for creating new analgesics that maintain efficacy while minimizing adverse effects.

Case Studies and Clinical Implications

Pain Management:
Clinical investigations into this compound's analgesic properties have demonstrated its effectiveness in acute pain models. In vivo studies using thermal nociception assays indicate that it significantly reduces pain responses compared to standard treatments .

Opioid Withdrawal Management:
Preliminary findings suggest that this compound may also play a role in managing opioid withdrawal symptoms due to its unique pharmacological profile. Research indicates that it interacts selectively with MORs while exhibiting less pronounced side effects than traditional opioids .

Summary and Future Directions

The applications of this compound extend across various domains of pharmacological research, particularly in developing new analgesics with improved safety profiles. Its unique binding characteristics and potent analgesic effects position it as a key compound in ongoing research aimed at addressing the challenges associated with opioid use.

Application AreaKey Findings
Pharmacological Research500-fold more potent than morphine; unique selectivity profile
Structure-Activity RelationshipsValuable model for SAR studies; leads to safer opioid design
Comparative StudiesExhibits ceiling effect on GI transit; analogues show enhanced potency
Clinical ImplicationsEffective in acute pain models; potential role in opioid withdrawal management

Future research should focus on elucidating the full therapeutic potential of this compound and its derivatives while addressing safety concerns associated with opioid use.

類似化合物との比較

Comparison with Structurally Similar Compounds

14-O-Methyloxymorphone (Compound 1)

  • Structural Difference : Lacks the 5-methyl group present in 14-methoxymetopon.
  • Pharmacological Profile :
    • Binding Affinity : Lower MOR affinity (Ki = 0.31 nM vs. 0.15 nM for this compound) .
    • Functional Activity : Higher EC50 in [35S]GTPγS assays (462 nM vs. 0.20 nM for this compound), indicating reduced agonist potency .
    • Analgesic Efficacy : ED50 values in mice (s.c.) are 2–3× higher than this compound .
    • Side Effects : Induces motor coordination deficits in rotarod tests, unlike this compound .

14-Ethoxymetopon (Compound 14)

  • Structural Difference : Ethoxy group at position 14 instead of methoxy.
  • Pharmacological Profile :
    • Binding Affinity : Comparable MOR affinity (Ki = 0.14 nM) but lower selectivity over DOR/KOR .
    • Analgesic Potency : Similar to this compound in guinea pig ileum (GPI) assays (EC50 = 0.40 nM vs. 0.20 nM) .
    • Physical Dependence : Minimal withdrawal symptoms in naloxone-challenged rodents, akin to this compound .

5-Benzyl-14-O-Methyloxymorphone (Compound 15)

  • Structural Difference : Benzyl group at position 5 instead of methyl.
  • Pharmacological Profile: Binding Affinity: Slightly lower MOR affinity (Ki = 0.31 nM) but maintained selectivity . Functional Activity: 5× higher [35S]GTPγS stimulation potency than this compound (EC50 = 0.04 nM vs. 0.20 nM) . Analgesic Efficacy: ED50 values in mice (s.c.) are 2× higher than this compound but 50× higher than morphine . Motor Effects: No impairment in rotarod tests, unlike morphine and 14-O-methyloxymorphone .

14-Phenylpropoxymetopon (PPOM; Compound 7)

  • Structural Difference : Phenylpropoxy group at position 14.
  • Pharmacological Profile: Binding Affinity: Non-selective, with subnanomolar affinity for MOR, DOR, and KOR (Ki = 0.10–0.25 nM) . Analgesic Potency: 25× more potent than etorphine in tail-flick tests (ED50 = 0.08–0.10 μg/kg vs. 2.0 μg/kg for etorphine) . Side Effects: Limited data, but structural bulkiness may increase off-target risks.

Data Tables

Table 1: Comparative Binding Affinities and Selectivity

Compound MOR Ki (nM) DOR Ki (nM) KOR Ki (nM) Selectivity (MOR/DOR/KOR)
This compound 0.15–0.43 13.3 25.2 >100/1/1
14-O-Methyloxymorphone 0.31 4.80 10.2 ~10/1/1
14-Ethoxymetopon 0.14 8.50 18.0 ~60/1/1
5-Benzyl-14-O-Methyl 0.31 15.0 30.0 ~50/1/1
PPOM 0.10 0.25 0.30 1/1/1

Sources:

Table 2: In Vivo Analgesic Potency (ED50, μg/kg, s.c. in Mice)

Compound Tail-Flick Test Hot-Plate Test PPQ Writhing Test
This compound 30 30 9.0
Morphine 1,920 850 400
14-O-Methyloxymorphone 60 90 20
5-Benzyl-14-O-Methyl 53 43 18
PPOM 0.08 0.10 0.16

Sources:

Discussion of Key Findings

  • Position 5 Substitutions : Methyl or benzyl groups at position 5 improve MOR selectivity and reduce motor side effects compared to unsubstituted derivatives .
  • Position 14 Substitutions : Methoxy or ethoxy groups optimize MOR affinity, while bulkier groups (e.g., phenylpropoxy) increase potency but reduce selectivity .
  • Side-Effect Mitigation: this compound’s reduced respiratory depression (<6% decrease in PaO2 vs. 41% for sufentanil) and physical dependence (<38% withdrawal response vs.

生物活性

14-Methoxymetopon is a highly potent opioid analgesic with a unique pharmacological profile. This compound has garnered attention due to its significant efficacy at the mu-opioid receptor (MOR), demonstrating a remarkable potency that surpasses traditional opioids like morphine. This article explores its biological activity, binding characteristics, in vivo efficacy, and comparisons with other opioid compounds.

Potency and Efficacy

This compound exhibits an approximate 500-fold increase in systemic activity compared to morphine. Its analgesic effects are further amplified when administered via spinal or supraspinal routes, achieving more than a million-fold greater potency than morphine in these contexts . This extraordinary potency is attributed to its selective binding to the mu-opioid receptor, which is critical for mediating analgesia.

Table 1: Comparative Potency of this compound and Morphine

Route of AdministrationPotency Relative to Morphine
Systemic500-fold
Spinal/Supraspinal>1,000,000-fold

Binding Characteristics

The binding affinity of this compound at the mu-opioid receptor is exceptionally high, with studies indicating a Ki value in the low subnanomolar range (approximately 0.43 nM ) in rat brain membranes . This high affinity is coupled with a specific labeling of a single class of opioid sites, demonstrating its selectivity over kappa and delta receptors.

Table 2: Binding Affinity of this compound

Receptor TypeKi Value (nM)
Mu0.43
KappaWeaker
DeltaWeaker

Pharmacological Profile

Research indicates that the analgesic effects of this compound can be blocked exclusively by mu-opioid receptor antagonists, which confirms its mechanism of action . Unlike morphine, this compound does not exhibit typical side effects such as significant gastrointestinal transit inhibition; instead, it shows a ceiling effect where doses do not reduce transit by more than 65% , contrasting sharply with morphine's complete inhibition .

Case Studies and Research Findings

In various animal models, this compound has demonstrated superior antinociceptive properties compared to other opioids. For instance, in tail-flick and hot-plate assays, it exhibited enhanced efficacy over morphine and even some derivatives like etorphine .

Example Study: Antinociceptive Efficacy

  • Model : Tail-flick assay
  • Results : this compound showed significantly higher potency than morphine and was comparable to or superior to etorphine.

Side Effects and Safety Profile

While potent, this compound presents a potentially improved safety profile relative to traditional opioids. It has been reported to induce fewer side effects while maintaining effective analgesia . Additionally, its unique pharmacological profile suggests that it may be less likely to cause tolerance or dependence compared to morphine.

Q & A

Basic Research Questions

Q. How do researchers evaluate the binding affinity of 14-Methoxymetopon to opioid receptors?

Radioligand displacement assays using tritiated ligands (e.g., [³H]DAMGO for μ-opioid receptors) are standard. Competitive binding experiments measure the half-maximal inhibitory concentration (IC₅₀) to determine receptor affinity. For this compound, studies report subnanomolar affinity (0.10–0.15 nM) for μ-opioid receptors, with selectivity ratios over δ- and κ-receptors calculated via comparative IC₅₀ values .

Q. What in vivo models are appropriate for assessing the analgesic potency of this compound?

Common models include:

  • Tail-flick test : Measures spinal reflex latency to thermal stimuli.
  • Hot-plate test : Evaluates supraspinal analgesia by observing latency to paw-licking/jumping.
  • Acetylcholine- or phenylquinone-induced writhing : Quantifies visceral pain response inhibition. this compound exhibits 20,000-fold greater potency than morphine in writhing tests and up to one million-fold higher potency in supraspinal models .

Q. How is receptor selectivity optimized in this compound derivatives?

Structural modifications at the N- and 14-positions influence selectivity. For example, replacing the N-methyl group with N-phenethyl (as in compound 4b) alters binding kinetics. Comparative assays across μ-, δ-, and κ-receptors (using CHO-K1 cells expressing cloned receptors) are critical for evaluating selectivity shifts .

Advanced Research Questions

Q. How can contradictory findings in receptor selectivity data be resolved?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, ligand concentrations). Systematic approaches include:

  • Replicating experiments under standardized protocols.
  • Cross-validating results with orthogonal methods (e.g., functional GTPγS binding assays).
  • Performing meta-analyses of published datasets to identify confounding variables .

Q. What experimental designs are recommended for assessing tolerance and dependence profiles of this compound?

Chronic administration studies in rodents should include:

  • Tolerance : Daily dosing with escalating concentrations, monitoring analgesic efficacy via tail-flick/hot-plate tests over 7–14 days.
  • Dependence : Precipitated withdrawal (e.g., naloxone challenge) to quantify somatic signs (e.g., jumps, wet-dog shakes). this compound shows reduced tolerance and dependence in preclinical models compared to morphine .

Q. How do structural modifications at the 3-O-position affect the therapeutic index of this compound derivatives?

Etherification of the 3-hydroxy group (e.g., 3-O-methyl or 3-O-phenethyl) alters lipophilicity and blood-brain barrier penetration. In vivo potency and side-effect profiles (e.g., respiratory depression, constipation) are assessed using dose-response curves and comparative ED₅₀/LD₅₀ ratios. For example, 14-phenylpropoxymetopon (PPOM) shows 25-fold higher tail-flick potency than etorphine but retains reduced gastrointestinal effects .

Q. What methodological considerations are critical for pharmacokinetic studies of this compound?

  • Bioavailability : Measure plasma and brain concentrations via LC-MS/MS after intravenous/intracerebroventricular administration.
  • Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation.
  • Half-life : Serial blood sampling over 24 hours to calculate elimination rates. Studies highlight its rapid CNS penetration and prolonged analgesic duration .

Q. How can molecular modeling elucidate this compound’s interaction with μ-opioid receptors?

Docking simulations using cryo-EM structures of μ-receptors (e.g., PDB ID: 6DDF) identify key interactions:

  • The 14-methoxy group forms hydrogen bonds with Tyr148³.³⁵.
  • The N-phenethyl moiety engages in hydrophobic interactions with Trp318⁷.³⁵. Mutagenesis studies validate these residues’ roles in ligand binding and activation .

Methodological & Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response data in opioid studies?

  • Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/ED₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Apply nonlinear regression to assess synergism in combination therapies .

Q. How should researchers address variability in behavioral pharmacology data?

  • Stratify animals by baseline sensitivity (e.g., pre-test latency thresholds).
  • Include positive controls (e.g., morphine) to normalize inter-experiment variability.
  • Use blinded scoring to minimize observer bias .

Q. Ethical & Translational Considerations

Q. What guidelines ensure ethical rigor in preclinical studies of this compound?

Adhere to ARRIVE 2.0 guidelines:

  • Justify sample sizes via power analysis.
  • Report attrition/exclusion criteria transparently.
  • Monitor adverse events (e.g., respiratory rate, motor impairment) using validated scales .

Q. What barriers exist in translating this compound to clinical trials?

Key challenges include:

  • Toxicity : Despite reduced side effects in rodents, Phase I studies must assess QTc prolongation and hepatotoxicity.
  • Regulatory hurdles : Schedule I classification (in some jurisdictions) complicates licensing.
  • Formulation : Develop abuse-deterrent delivery systems (e.g., prodrugs) to mitigate misuse potential .

特性

CAS番号

131575-03-6

分子式

C19H23NO4

分子量

329.4 g/mol

IUPAC名

(4R,4aS,7aR,12bR)-9-hydroxy-4a-methoxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C19H23NO4/c1-17-14(22)6-7-19(23-3)13-10-11-4-5-12(21)16(24-17)15(11)18(17,19)8-9-20(13)2/h4-5,13,21H,6-10H2,1-3H3/t13-,17+,18+,19-/m1/s1

InChIキー

DENICFHULARDRG-WEZQJLTASA-N

SMILES

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC

異性体SMILES

C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)OC

正規SMILES

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC

同義語

14-methoxymetopon

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。